4-Fluoro-3-methylbenzenesulfonamide
Overview
Description
4-Fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Molecular Structure and Dynamics
- Quantum Chemical and Molecular Dynamic Simulation Studies: 4-Fluoro-3-methylbenzenesulfonamide derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to understand these properties (Kaya et al., 2016).
2. Crystallography and Solid-State Characterization
- Single-Crystal X-ray and Solid-State NMR Characterisation: A structural investigation of AND-1184, a derivative of this compound, has been conducted. This includes the study of its crystal systems and the use of solid-state NMR combined with quantum-chemical calculations (Pawlak et al., 2021).
3. Applications in Chemical Synthesis
- Synthesis of Chemical Compounds: The compound has been utilized in the synthesis of various chemical entities, including its role in reactions like the fluorination of 2-aminopyrimidines and the enantioselective fluorination of 2-oxindoles (Wang et al., 2017); (Wang et al., 2014).
4. Medical Research Applications
- Anticancer and Antibacterial Activities: Research has explored the potential of this compound derivatives in medical applications. Studies include their effectiveness in DNA binding, DNA cleavage, genotoxicity, and anticancer activity, as well as their role in inhibiting bacterial growth and lipoxygenase for potential therapeutic applications (González-Álvarez et al., 2013); (Abbasi et al., 2017).
5. Crystallographic and Hirshfeld Surface Analyses
- Investigation of Crystal Structures and Hirshfeld Surfaces: The crystal structures of various derivatives of this compound have been analyzed, focusing on intermolecular interactions and packing patterns. Hirshfeld surface analyses have been conducted to understand the significance of these interactions (Suchetan et al., 2015); (Suchetan et al., 2016).
Scientific Research Applications of this compound
1. Quantum Chemistry and Corrosion Inhibition
- Quantum Chemical and Molecular Dynamic Simulation Studies: Research has explored the use of derivatives of this compound in inhibiting corrosion of iron, employing quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
2. Crystallography and Material Science
- Single-Crystal X-ray and Solid-State NMR Characterization: Studies have been conducted on the structural investigation of compounds like AND-1184, a derivative of this compound, using single-crystal X-ray and solid-state NMR techniques (Pawlak et al., 2021).
3. Chemical Synthesis
- Fluorination of Chemical Compounds: This compound is used in the chemical synthesis of various compounds, such as in the fluorination of 2-aminopyrimidines and in the enantioselective fluorination of 2-oxindoles (Wang et al., 2017); (Wang et al., 2014).
4. Medical Applications
- DNA Binding and Anticancer Activity: Some derivatives of this compound have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity, indicating their potential in medical research (González-Álvarez et al., 2013).
5. Crystal Structures and Hirshfeld Surface Analyses
- Investigation of Crystal Structures and Hirshfeld Surfaces: The crystal structures and intermolecular interactions of related compounds have been investigated, employing Hirshfeld surface analyses to understand these interactions in detail (Suchetan et al., 2015); (Suchetan et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
4-fluoro-3-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOSJURBNPIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368421 | |
Record name | 4-fluoro-3-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-40-7 | |
Record name | 4-fluoro-3-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.